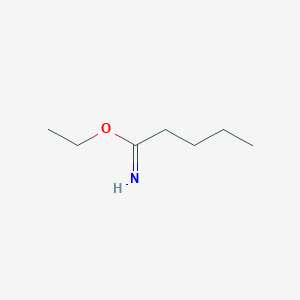
Ethyl pentanimidate
説明
Synthesis Analysis
The synthesis of ethyl pentanimidate typically involves the reaction of an amine (such as pentylamine) with ethyl chloroformate. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired compound. Detailed synthetic pathways and conditions can be found in relevant literature .
科学的研究の応用
Antibacterial and Anti-inflammatory Applications
Ethyl pentanimidate and its derivatives have been explored for their potential in medical and biological applications, particularly focusing on their antibacterial and anti-inflammatory properties. For instance, the research by Yff et al. (2002) on Pentanisia prunelloides, which potentially contains ethyl pentanimidate derivatives, revealed significant antibacterial activity against both Gram-positive and Gram-negative bacteria, alongside notable anti-inflammatory effects. This study underscores the potential of ethyl pentanimidate derivatives in treating bacterial infections and inflammation (Yff et al., 2002).
Synthesis and Chemical Applications
In the realm of chemical synthesis, ethyl pentanimidate plays a pivotal role. Srinivas et al. (2004) developed a rapid and efficient procedure for synthesizing 2-Butyl-5-Chloro-3H-Imidazole-4-Carboxaldehyde, where the preparation of methyl pentanimidate, a close derivative, was a crucial step. This highlights the importance of ethyl pentanimidate in synthesizing complex chemical compounds, potentially for pharmaceutical and industrial applications (Srinivas et al., 2004).
Potential in Anesthetic and Analgesic Formulations
Ethyl pentanimidate derivatives have also been investigated in anesthetic and analgesic formulations. For instance, remifentanil, a derivative, has been studied for its effects in combination with other anesthetic agents. A study by Wilhelm et al. (2002) showed that remifentanil could effectively reduce the amounts of propofol, thiopental, or etomidate required for anesthesia induction, indicating its potential utility in anesthetic practices (Wilhelm et al., 2002).
Implications in Alcohol Analysis and Food Control
In food and beverage control, ethyl pentanimidate derivatives are used as standards or markers in analytical procedures. Charapitsa et al. (2021) utilized ethyl alcohol, a derivative, as an internal standard for determining volatile compounds in alcoholic beverages. This demonstrates the chemical’s relevance in ensuring quality and safety in the food and beverage industry (Charapitsa et al., 2021).
特性
IUPAC Name |
ethyl pentanimidate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-3-5-6-7(8)9-4-2/h8H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKSUEQRNXOAPPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=N)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70484237 | |
| Record name | ethyl valerimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70484237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl pentanimidate | |
CAS RN |
999-09-7 | |
| Record name | ethyl valerimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70484237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

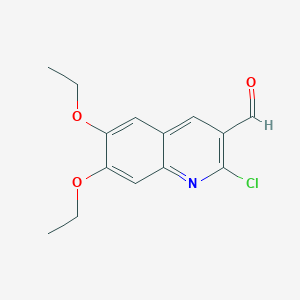
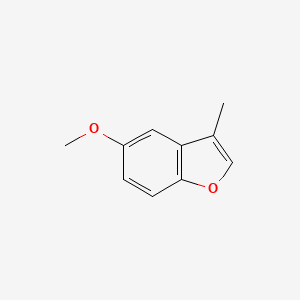
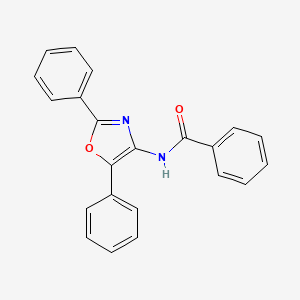
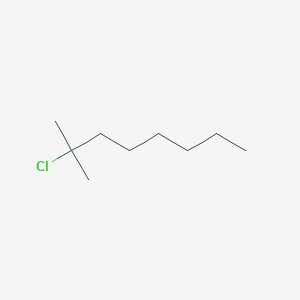
![N~1~-[(Trimethylsilyl)methyl]ethane-1,2-diamine](/img/structure/B1625976.png)
![3-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B1625978.png)

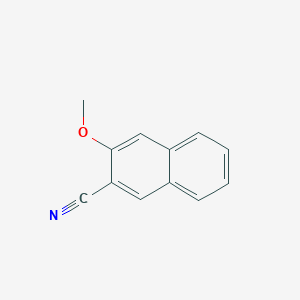
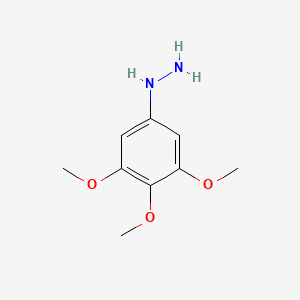
![Ethyl [2-(chloromethyl)phenyl]acetate](/img/structure/B1625982.png)

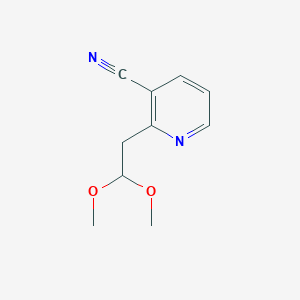
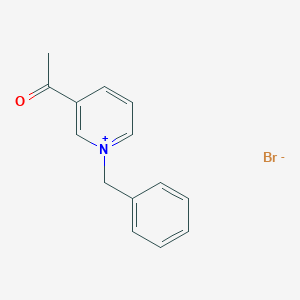
![Imidazo[1,2-a]pyrazine-2-carbonitrile](/img/structure/B1625986.png)